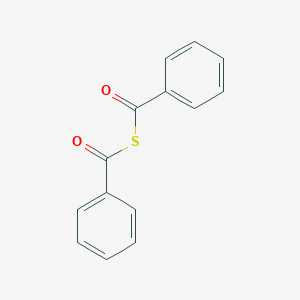
Benzoyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoyl sulfide is a useful research compound. Its molecular formula is C14H10O2S and its molecular weight is 242.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41899. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Chemistry
Benzoyl sulfide is primarily utilized in the synthesis of various organic compounds. Its ability to act as a sulfur source makes it valuable in reactions involving the formation of carbon-sulfur bonds.
- Synthesis of Benzyl Sulfides : this compound can be involved in the synthesis of benzyl sulfides through nucleophilic substitution reactions. For example, reactions using benzyl Grignard reagents with phosphinic acid thioesters have been reported to yield benzyl sulfides efficiently. This process showcases the ambident electrophilicity of phosphinic acid thioesters, allowing for selective S-benzylation .
- Polysulfide Production : Research has demonstrated that this compound derivatives can be utilized to produce polysulfides, which are important in various applications including materials science and biochemistry. Specifically, studies on benzyl polysulfides have shown their potential for controlled release of hydrogen sulfide (H₂S), a signaling molecule with significant biological roles .
Pharmaceutical Applications
This compound derivatives have been explored for their therapeutic potentials:
- Antimicrobial Properties : Certain this compound compounds exhibit antimicrobial activities, making them candidates for developing new antibacterial agents. The efficacy of these compounds against various pathogens highlights their potential role in pharmaceuticals .
- Acne Treatment : Benzoyl peroxide, a derivative of this compound, is widely used in dermatology for treating acne. Its mechanism involves the release of free radicals that help reduce acne-causing bacteria and promote skin turnover .
Material Science
This compound and its derivatives are also significant in the field of material science:
- Polymerization Initiators : Benzoyl peroxide, closely related to this compound, serves as a radical initiator in polymerization processes. It is extensively used in the production of plastics and resins due to its ability to initiate chain-growth polymerization reactions safely .
- Rubber Curing Agents : The compound is employed as a curing agent in rubber manufacturing, enhancing the mechanical properties and durability of rubber products.
Environmental Considerations
The production methods for this compound derivatives have evolved to address environmental concerns:
- Green Chemistry Approaches : Recent advancements include green synthetic routes that minimize waste and reduce hazardous byproducts. For instance, reactions utilizing dual-functional ionic liquids have been developed to produce benzyl phenyl sulfide derivatives efficiently while adhering to environmentally friendly practices .
Case Studies
Propiedades
Número CAS |
1850-15-3 |
|---|---|
Fórmula molecular |
C14H10O2S |
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
S-benzoyl benzenecarbothioate |
InChI |
InChI=1S/C14H10O2S/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
KIHBJERLDDVXHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)SC(=O)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)SC(=O)C2=CC=CC=C2 |
Key on ui other cas no. |
1850-15-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















